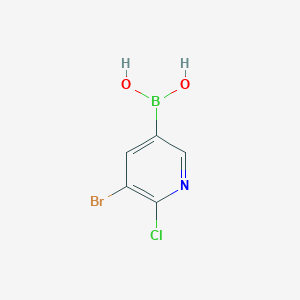
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride is a synthetic compound widely used in scientific and medical research. It is known for its versatility in the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. This compound is particularly valuable in the study of biochemical and physiological effects, making it a crucial tool in laboratory settings.
Méthodes De Préparation
The synthesis of 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride involves several steps:
Reaction of 3-chloropropionitrile with ethylene oxide: This forms 3-(oxetan-3-yl)propanenitrile.
Reduction of 3-(oxetan-3-yl)propanenitrile: Sodium borohydride is used as the reducing agent to produce 3-(oxetan-3-yl)propan-1-amine.
Reaction with 4-bromo-1-chlorobutane: The intermediate is then reacted with 4-bromo-1-chlorobutane to form the final product.
Isolation as hydrochloride salt: Hydrochloric acid is added to the reaction mixture, and the resulting precipitate is filtered to isolate the product as the hydrochloride salt.
Analyse Des Réactions Chimiques
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The compound can be reduced under specific conditions to form different derivatives.
Oxidation Reactions: It can also undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are essential for studying protein structure and function.
Biology: The compound is used to study enzyme kinetics and enzyme inhibition, as well as receptor-ligand interactions.
Medicine: It is valuable in the synthesis of small molecules that can be used to study the biochemical and physiological effects of drugs.
Industry: The compound’s versatility makes it useful in various industrial applications, including the development of new materials and chemicals.
Mécanisme D'action
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for breaking down acetylcholine, a neurotransmitter crucial for nervous system function. By binding to the active site of AChE, the compound prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain.
Comparaison Avec Des Composés Similaires
4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride is unique due to its specific structure and mechanism of action. Similar compounds include:
4-Bromopiperidine: Another brominated piperidine derivative used in various chemical syntheses.
3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride: A compound with similar applications in medicinal chemistry.
4-Bromo-1-(oxetan-3-yl)-1H-pyrazole: Another oxetane-containing compound used in scientific research.
These compounds share some similarities in their chemical structure and applications but differ in their specific uses and mechanisms of action.
Propriétés
Formule moléculaire |
C8H15BrClNO |
|---|---|
Poids moléculaire |
256.57 g/mol |
Nom IUPAC |
4-bromo-1-(oxetan-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H14BrNO.ClH/c9-7-1-3-10(4-2-7)8-5-11-6-8;/h7-8H,1-6H2;1H |
Clé InChI |
BRRVOYUPZFCUIV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1Br)C2COC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)





![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)


![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
